molecular formula C17H15N3O3S2 B14985575 Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B14985575
M. Wt: 373.5 g/mol
InChI Key: LBRDCBWMHCTAKY-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ethyl 4-aminothiophene-3-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl ester and a thiadiazole moiety. Its molecular formula is C15H15N3O2SC_{15}H_{15}N_{3}O_{2}S, and it has a molecular weight of approximately 299.36 g/mol. The presence of the thiadiazole group is significant as it is known for various biological activities.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Condensation Reactions : Utilizing thiadiazole derivatives with carboxylic acids.
  • One-Pot Synthesis : A practical method that combines multiple steps into one reaction vessel to enhance yield and reduce time .

Antimicrobial Activity

Studies have shown that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This is attributed to the ability of thiadiazoles to disrupt bacterial cell wall synthesis .

Anti-inflammatory Properties

Research indicates that derivatives of thiadiazole compounds possess anti-inflammatory effects. For instance, related compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been evaluated in several cancer cell lines. In vitro assays indicate that it may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. This suggests its potential as a lead compound for cancer therapy .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives, including this compound, reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 25 µg/mL .
  • Anti-inflammatory Mechanism : In a controlled experiment examining the effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound reduced nitric oxide production by over 50%, indicating substantial anti-inflammatory activity .

Research Findings Summary Table

Activity Effect Reference
AntimicrobialMIC against S. aureus: 25 µg/mL
Anti-inflammatoryReduced NO production by 50%
CytotoxicityInduces apoptosis in cancer cells

Properties

Molecular Formula

C17H15N3O3S2

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[(4-methylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C17H15N3O3S2/c1-3-23-17(22)13-12(11-7-5-4-6-8-11)9-24-16(13)18-15(21)14-10(2)19-20-25-14/h4-9H,3H2,1-2H3,(H,18,21)

InChI Key

LBRDCBWMHCTAKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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